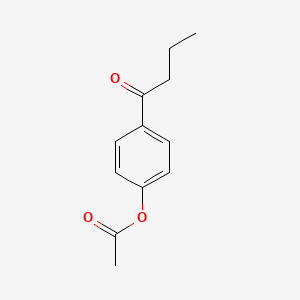

4-Butyrylphenyl acetate

Description

4-Butyrylphenyl acetate is an aromatic ester characterized by a phenyl group substituted with a butyryl moiety (C₃H₇CO-) at the para position, esterified with an acetate group. Applications are inferred from structurally similar esters, such as use in polymer synthesis or specialty chemicals.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-butanoylphenyl) acetate |

InChI |

InChI=1S/C12H14O3/c1-3-4-12(14)10-5-7-11(8-6-10)15-9(2)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

GKPCLKHHMHJIEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxybutyrophenone typically involves the acetylation of 4-hydroxybutyrophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of 4-acetoxybutyrophenone can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Acetoxybutyrophenone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-acetoxybutyrophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further interact with biological systems. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

(a) 4-Methylphenyl Acetate (p-Tolyl Acetate)

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- CAS : 140-39-6

- Properties: Liquid at room temperature; used as a food additive (FEMA No. 3073) with ≥98% purity .

- Key Difference : The methyl substituent reduces steric hindrance compared to the bulkier butyryl group, enhancing volatility and solubility in polar solvents.

(b) [4-(4-tert-Butylbenzoyl)phenyl] Acetate

- Molecular Formula: Not explicitly stated (estimated C₂₀H₂₂O₃).

- CAS : 890099-70-4

- Properties : High purity (100%); classified as hazardous, requiring medical intervention upon exposure .

- Key Difference : The tert-butylbenzoyl group increases hydrophobicity and steric bulk, likely reducing reactivity compared to 4-butyrylphenyl acetate.

(c) 4′-Formylbiphenyl-4-yl Acetate

- Molecular Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.08 g/mol

- Properties : Crystalline solid with a torsional angle of 30.39° between phenyl rings due to π-π conjugation from the formyl group .

- Key Difference : The biphenyl backbone and formyl substituent enhance planarity, influencing optical and electronic properties.

Data Table: Comparative Analysis

*Inferred data based on structural analogs.

Research Findings and Key Insights

Structural Effects :

- Safety Profiles: 4-Methylphenyl acetate is deemed safe for food use (JECFA No. 699), while [4-(4-tert-butylbenzoyl)phenyl] acetate requires stringent handling due to its hazardous classification .

Synthetic Relevance :

- Chromatographic purification (e.g., hexanes/ethyl acetate eluent) is common for phenyl acetate derivatives, as seen in .

Q & A

Q. What buffer systems are recommended for studying 4-Butyrylphenyl acetate hydrolysis in enzymatic assays?

Acetate buffers (pH 3.6–5.6) are ideal for maintaining stability during enzymatic hydrolysis studies. Prepare by mixing 0.1 M acetic acid and 0.1 M sodium acetate in ratios adjusted to the target pH, validated with a calibrated pH meter. This range minimizes pH shifts that could alter enzymatic activity .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- IR Spectroscopy : Identifies ester (C=O stretch ~1740 cm⁻¹) and aromatic (C-H bend ~700–900 cm⁻¹) functional groups.

- NMR : ¹H NMR resolves the butyryl chain (δ 0.9–2.3 ppm) and aromatic protons (δ 6.8–7.4 ppm).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution instruments (e.g., Orbitrap) .

Q. How can synthesis of this compound be optimized for higher yields?

Follow acetylation protocols similar to cellulose acetate synthesis (Table 1, ):

- Use anhydrous conditions to prevent hydrolysis.

- Optimize catalyst (e.g., H₂SO₄) concentration and reaction time.

- Purify via recrystallization or column chromatography, monitoring purity with TLC/HPLC .

Advanced Research Questions

Q. How to resolve contradictory stability data for this compound under varying pH?

- Controlled Replication : Repeat experiments at standardized pH (e.g., 4.0, 5.0, 6.0) using calibrated buffers.

- Multi-Method Validation : Compare degradation products via HPLC ( ), IR, and LC-MS to identify pH-sensitive functional groups.

- Statistical Analysis : Apply ANOVA to assess significance of observed differences .

Q. What approaches determine metabolic pathways of this compound in biological systems?

- Isotopic Labeling : Track ¹⁴C-labeled compound in in vitro models (e.g., liver microsomes).

- Enzyme Inhibition Studies : Use esterase inhibitors (e.g., PMSF) to identify hydrolysis mechanisms.

- Metabolite Profiling : Employ UPLC-QTOF-MS to detect intermediates, referencing lipid metabolism studies on cholesteryl acetate .

Q. Which advanced chromatographic methods quantify trace impurities in this compound?

- UPLC-Orbitrap HRMS : Achieve ppm-level sensitivity for impurities, with method validation per ICH guidelines.

- GC-MS with Derivatization : Enhance volatility of polar degradation products.

- Method Cross-Validation : Compare results against NIST thermodynamic data (e.g., Henry’s Law constants) to confirm accuracy .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of this compound across studies?

- Standardize Assay Conditions : Control variables like cell line, incubation time, and solvent (e.g., DMSO concentration).

- Dose-Response Curves : Use ≥6 concentrations to establish EC₅₀ values.

- Meta-Analysis : Pool data from multiple studies, adjusting for batch effects via mixed-effects models .

Methodological Resources

- Structural Data : PubChem (CID: [4-(acetyloxy)phenyl]acetic acid) provides IUPAC names, InChI keys, and 3D conformers for computational modeling .

- Analytical Protocols : Refer to NIST’s ethyl acetate thermodynamics () for gas-phase studies and Sigma-Aldrich’s esterase substrate protocols () for enzymatic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.